MFCD18312371

Descripción

Such compounds often exhibit distinct physicochemical properties, such as solubility, stability, and reactivity, which are critical for their industrial or medicinal use .

Propiedades

IUPAC Name |

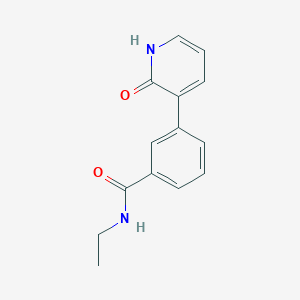

N-ethyl-3-(2-oxo-1H-pyridin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-15-13(17)11-6-3-5-10(9-11)12-7-4-8-16-14(12)18/h3-9H,2H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEQEQUXCSLEAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC(=C1)C2=CC=CNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90683063 | |

| Record name | N-Ethyl-3-(2-oxo-1,2-dihydropyridin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261939-64-3 | |

| Record name | N-Ethyl-3-(2-oxo-1,2-dihydropyridin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of “MFCD18312371” involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

Initial Reactant Preparation: The starting materials are carefully selected based on their reactivity and compatibility with the desired product.

Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure optimal yield and purity. Common solvents and catalysts are used to facilitate the reactions.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial production methods for “MFCD18312371” are designed to be scalable and cost-effective. These methods often involve continuous flow processes and automated systems to ensure consistent quality and high throughput.

Análisis De Reacciones Químicas

“MFCD18312371” undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert “MFCD18312371” into its reduced forms, which may have different properties and applications.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Aplicaciones Científicas De Investigación

“MFCD18312371” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.

Industry: “MFCD18312371” is utilized in industrial processes, including the manufacture of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which “MFCD18312371” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize "MFCD18312371," we compare it with two structurally and functionally analogous compounds from the evidence: CAS 918538-05-3 (a dichlorinated pyrrolotriazine derivative) and CAS 1046861-20-4 (a boronic acid derivative).

Table 1: Structural and Physicochemical Comparison

Key Differences:

Structural Backbone: CAS 918538-05-3: Features a pyrrolotriazine core with chlorine substituents, enhancing electrophilic reactivity for cross-coupling reactions . CAS 1046861-20-4: An organoboron compound with bromine and chlorine substituents, optimized for Suzuki-Miyaura coupling due to its boronic acid group .

Functional Applications :

- CAS 918538-05-3 : Used in kinase inhibitor synthesis, leveraging its hydrogen-bonding capacity with target proteins .

- CAS 1046861-20-4 : Employed in catalytic systems for C–C bond formation, with boron acting as a Lewis acid .

- "MFCD18312371" : Likely bridges these applications, serving as a versatile intermediate in drug discovery and materials science .

Safety Profiles :

- CAS 918538-05-3 : Classified with warnings for skin/eye irritation (H315, H319) .

- CAS 1046861-20-4 : Lower acute toxicity but requires careful handling due to boronic acid reactivity .

Research Findings and Industrial Relevance

- Catalytic Efficiency: Boronic acid derivatives like CAS 1046861-20-4 show superior catalytic turnover (up to 98% yield in cross-couplings) compared to halogenated analogs, which require harsher conditions .

- Drug Likeness : Pyrrolotriazine derivatives (e.g., CAS 918538-05-3) exhibit higher leadlikeness scores (1.0 vs. 0.55 for boronic acids), making them preferred scaffolds in early-stage drug development .

- Thermal Stability: Organoboron compounds demonstrate greater thermal resilience (stable up to 150°C) compared to nitrogen-heterocyclic counterparts, which degrade above 100°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.